molecular formula C10H5ClN2S2 B8484933 7-Chloro-2-(1,3-thiazol-2-yl)thieno[3,2-b]pyridine

7-Chloro-2-(1,3-thiazol-2-yl)thieno[3,2-b]pyridine

Cat. No. B8484933
M. Wt: 252.7 g/mol
InChI Key: STJUIIXFIQVGML-UHFFFAOYSA-N
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Patent
US06869962B2

Procedure details

This material was prepared by coupling of 7-chloro-2-(trimethylstannyl)thieno[3,2-b]pyridine 39a (0.140 g, 0.42 mmole) and 2-bromo-1,3-thiazole (0.038 ml, 0.42 mmole) with tereakis(triphenylphosphine) palladium (0.019 g) in a manner as previously described in example 39b to give a yellow solid (0.049 g, 46%). 1H NMR (300 MHz, CDCl3) δ8.59 (1H, d, J=5.1 Hz), 7.93 (1H, s), 7.89 (1H, d, J=3.4 Hz), 7.45 (1H, d, J=3.4 Hz), 7.30 (1H, d, J=5.1 Hz).
Name
7-chloro-2-(trimethylstannyl)thieno[3,2-b]pyridine
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.038 mL
Type
reactant
Reaction Step One
[Compound]
Name
tereakis(triphenylphosphine) palladium
Quantity
0.019 g
Type
reactant
Reaction Step One
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Sn](C)(C)C)[S:10][C:3]=12.Br[C:16]1[S:17][CH:18]=[CH:19][N:20]=1>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:16]3[S:17][CH:18]=[CH:19][N:20]=3)[S:10][C:3]=12

Inputs

Step One
Name
7-chloro-2-(trimethylstannyl)thieno[3,2-b]pyridine
Quantity
0.14 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)[Sn](C)(C)C
Name
Quantity
0.038 mL
Type
reactant
Smiles
BrC=1SC=CN1
Name
tereakis(triphenylphosphine) palladium
Quantity
0.019 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C=2SC=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.049 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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